Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Description
Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a 3-oxopropanoate moiety
Properties
IUPAC Name |
methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSJBCBZGGAXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374338 | |
| Record name | methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74053-93-3 | |
| Record name | methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(3,4-dimethoxyphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The methoxy groups on the phenyl ring can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-methoxyphenyl)-3-oxopropanoate
- Methyl 3-(3,4,5-trimethoxyphenyl)-3-oxopropanoate
- Methyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate
Uniqueness
Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate is unique due to the presence of two methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Biological Activity
Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate, a compound with the CAS number 74053-93-3, has garnered attention in recent years for its potential biological activities. This article synthesizes findings from various studies, focusing on its antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure and Properties
This compound is characterized by its methoxy-substituted phenyl group and a ketone functional group. Its molecular formula is C12H14O5, with a molecular weight of approximately 238.24 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated the compound's significant antimicrobial properties against a range of bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacterial species:
| Bacterial Strain | MIC (mg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.015 | Effective against Gram-positive bacteria |
| Escherichia coli | 0.030 | Moderate activity observed |
| Bacillus cereus | 0.008 | Highly sensitive |
| Enterobacter cloacae | 0.004 | Most sensitive among tested strains |
| Pseudomonas aeruginosa | 0.011 | Good activity noted |
The compound exhibited antibacterial activity exceeding that of traditional antibiotics such as ampicillin and streptomycin by factors ranging from 10 to 50 times in some cases . The most sensitive strain was found to be Enterobacter cloacae, while E. coli showed the highest resistance.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study evaluated its effects on various cancer cell lines, including breast and lung cancer cells. The compound demonstrated significant cytotoxicity with IC50 values as low as 5 µM in certain cell lines.
The proposed mechanism involves the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of specific kinases involved in cell proliferation . Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell survival and proliferation.
Case Studies
- Study on Bacterial Resistance : A recent study highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .
- Anticancer Efficacy : Another investigation revealed that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer, further supporting its therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
